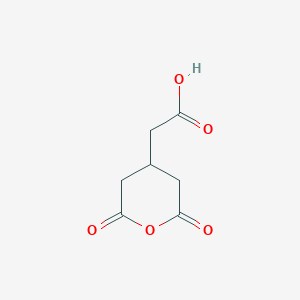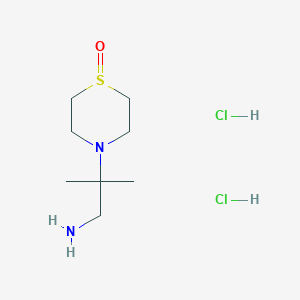
Cloruro de octaetilporfina de hierro(III)
Descripción general
Descripción
Iron(III) octaethylporphine chloride is a synthetic porphyrin used in various industrial processes . It plays a significant role in the catalytic reduction of elemental oxygen (O2) and is also used in the study of heme catabolism and bioelectron transfer .
Physical And Chemical Properties Analysis
Iron(III) octaethylporphine chloride has a molecular weight of 624.06 g/mol . Other physical and chemical properties specific to this compound are not detailed in the search results.Aplicaciones Científicas De Investigación
Síntesis de Compuestos Orgánicos
Fe(OEP)Cl se utiliza a menudo en la síntesis de compuestos orgánicos . Su estructura única le permite actuar como catalizador en diversas reacciones químicas, facilitando la formación de estructuras orgánicas complejas.
Deposición Electroquímica de Metales
Este compuesto juega un papel significativo en el campo de la electroquímica . Se utiliza en la deposición electroquímica de metales, donde ayuda a controlar el proceso de deposición y mejorar la calidad de la capa metálica depositada.
Tratamiento de Aguas Residuales
Fe(OEP)Cl también se utiliza en los procesos de tratamiento de aguas residuales . Puede ayudar a eliminar sustancias nocivas de las aguas residuales, contribuyendo a los esfuerzos de protección ambiental.
Formación de Películas Delgadas de Langmuir-Blodgett
Fe(OEP)Cl se puede utilizar para formar películas delgadas de Langmuir-Blodgett (LB) . Estas películas tienen aplicaciones en varios campos, incluidos la electrónica y la ciencia de los materiales.
Reducción Electrocatalítica de Oxígeno
Se utilizó una capa de adstrato de hierro-porfirina adsorbida en el sustrato Au (111) para estudiar la reducción electrocatalítica de O2 en HClO4 . Esta investigación podría conducir a avances en las tecnologías de almacenamiento y conversión de energía.
Investigación Bioquímica
El cloruro de octaetilporfina de hierro (III) es un reactivo bioquímico que se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida .
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Iron(III) octaethylporphine chloride plays a significant role in biochemical reactions due to its ability to mimic the behavior of heme proteins. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions and catalyzing oxidation-reduction processes . For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids. The nature of these interactions often involves the coordination of the iron center with the active sites of the enzymes, leading to changes in their catalytic activity.
Cellular Effects
Iron(III) octaethylporphine chloride influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of heme-containing enzymes, thereby impacting the production of reactive oxygen species (ROS) and the regulation of oxidative stress. Additionally, this compound can alter the expression of genes involved in iron homeostasis, leading to changes in cellular iron levels and metabolism. These effects are crucial for understanding the role of iron in cellular function and the development of iron-related diseases.
Molecular Mechanism
At the molecular level, Iron(III) octaethylporphine chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The iron center of the compound can coordinate with the active sites of enzymes, altering their structure and function. This coordination can either inhibit or activate the enzyme, depending on the specific interaction. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in iron metabolism and oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron(III) octaethylporphine chloride can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to Iron(III) octaethylporphine chloride can lead to changes in cellular function, including alterations in iron homeostasis and oxidative stress levels. These temporal effects are important for understanding the long-term impact of the compound on biological systems.
Dosage Effects in Animal Models
The effects of Iron(III) octaethylporphine chloride vary with different dosages in animal models . At low doses, the compound can enhance the activity of heme-containing enzymes and improve iron metabolism. At high doses, it can cause toxic effects, including oxidative stress, cellular damage, and disruption of iron homeostasis. Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while adverse effects occur at higher doses. These dosage effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
Iron(III) octaethylporphine chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate iron metabolism and oxidative stress . The compound can influence the activity of enzymes involved in heme synthesis, iron-sulfur cluster formation, and electron transport. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes. These interactions are essential for understanding the role of iron in cellular metabolism and the development of iron-related diseases.
Transport and Distribution
Within cells and tissues, Iron(III) octaethylporphine chloride is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via endocytosis and transported to various cellular compartments, including the mitochondria and lysosomes. It can also bind to transport proteins, such as transferrin, which facilitate its distribution throughout the body. These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of Iron(III) octaethylporphine chloride affects its activity and function . The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and oxidative stress. Post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its localization and activity. Understanding the subcellular localization of Iron(III) octaethylporphine chloride is important for elucidating its role in cellular function and its potential therapeutic applications.
Propiedades
IUPAC Name |
iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMVGOWYAIRHR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl3FeN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725247 | |
| Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28755-93-3 | |
| Record name | Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





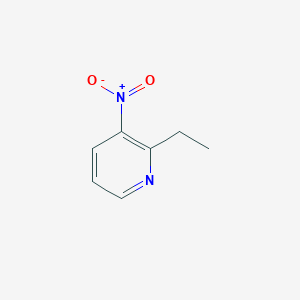

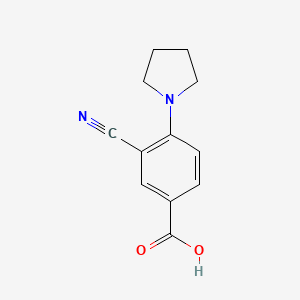
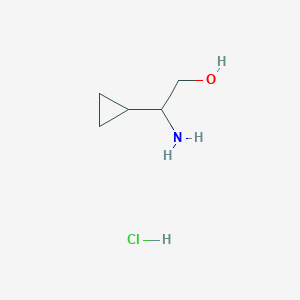
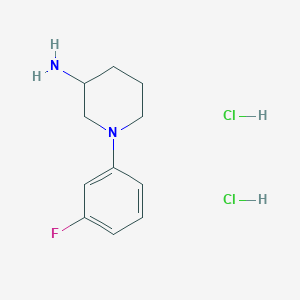
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)


